3-Butenoic acid

Descripción

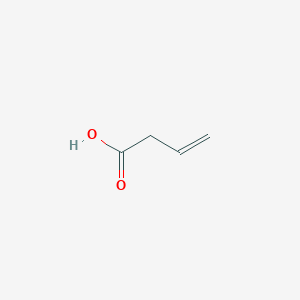

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEOYINWKBTPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28391-17-5 | |

| Record name | 3-Butenoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28391-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60211539 | |

| Record name | 3-Butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Vinylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-38-7, 28391-17-5 | |

| Record name | 3-Butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC43973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Butenoic acid CAS number and synonyms

An In-depth Technical Guide to 3-Butenoic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is an unsaturated carboxylic acid with the CAS Registry Number 625-38-7 [1][2][3][4]. Its structure incorporates both a terminal alkene and a carboxylic acid functional group, making it a versatile building block in organic synthesis[5].

A variety of synonyms are used to refer to this compound in scientific literature and chemical databases. These are summarized in the table below.

| Table 1: Synonyms and Identifiers for this compound |

| Identifier Type |

| Common Name |

| IUPAC Name |

| Alternate Names |

| EINECS Number |

| Beilstein Registry Number |

| PubChem CID |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.

| Table 2: Physicochemical Properties of this compound | | :--- | :--- | | Property | Value | | Molecular Formula | C₄H₆O₂ | | Molecular Weight | 86.09 g/mol | | Appearance | Clear colorless to yellow liquid | | Melting Point | -39 °C (lit.) | | Boiling Point | 163 °C (lit.) | | Density | 1.013 g/mL at 25 °C (lit.) | | Refractive Index | n20/D 1.423 (lit.) | | Flash Point | 65 °C (150 °F) | | pKa | 4.34 (at 25 °C) | | Storage Temperature | 2-8°C | | Solubility | Fully miscible with water |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the hydrolysis of allyl cyanide (3-butenenitrile).

Example Synthesis Protocol: Hydrolysis of Allyl Cyanide

-

A mixture of allyl cyanide (1 mole) and concentrated hydrochloric acid (1.2 moles) is placed in a flask fitted with a reflux condenser.

-

The mixture is gently heated. The reaction is exothermic, leading to a rapid rise in temperature and refluxing. A voluminous precipitate of ammonium (B1175870) chloride is formed.

-

After the initial reaction subsides (approximately 15 minutes), the flame is removed, and 100 mL of water is added.

-

The upper layer, containing the crude this compound, is separated. The aqueous layer is then extracted with two 100-mL portions of ether.

-

The ether extracts are combined with the initial acid layer.

-

The ether is removed by distillation, first at atmospheric pressure and then under reduced pressure.

-

The final product, this compound, is collected by vacuum distillation at 70–72 °C / 9 mm Hg. The yield of crude acid is typically in the range of 52–62%.

Another reported method involves the constant potential electrolysis of a mixture of allyl chloride, tetrabutylammonium (B224687) iodide, and acetonitrile (B52724) saturated with carbon dioxide. This method is highlighted for its use of CO₂, low cost, and high yield without significant environmental pollution.

Applications in Research and Drug Development

This compound is a valuable starting material for the synthesis of more complex molecules. Its derivatives have garnered significant interest in drug development due to their diverse biological activities.

Derivatives as Histone Deacetylase (HDAC) Inhibitors

Certain derivatives of this compound have been identified as novel inhibitors of histone deacetylase (HDAC) enzymes. HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of silenced genes, such as tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.

4-Phenyl-3-butenoic acid (PBA) has been shown to inhibit HDAC enzymes both in vitro and within cells, leading to an increase in the acetylation of histones. This activity is associated with the anti-tumorigenic properties of PBA, which has been observed to inhibit the growth of human lung carcinoma cells. Studies comparing PBA to known HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) confirm its mechanism of action. Another derivative, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), has demonstrated even more potent HDAC inhibition, with IC50 values approximately 30-fold lower than PBA for certain HDAC isoforms.

Derivatives with Antiviral Activity

Derivatives of this compound have also shown promise as antiviral agents.

-

Anti-HIV Activity : A study focused on the design and synthesis of new benzimidazolyl diketo acid derivatives, which are structurally related to 4-oxo-2-butenoic acid, reported that most of the tested compounds exhibited good anti-HIV-1 activity with low cytotoxicity. The most potent of these compounds demonstrated an EC50 value of 40 µM and a CC50 value of 550 µM. Docking analyses suggest that the anti-HIV-1 action of these compounds may occur through the inhibition of the integrase enzyme, a crucial component in the viral replication cycle.

-

Other Antiviral Properties : The synthesis of 4-(adenin-9-yl)-3-butenoic acid and its subsequent conversion to eritadenine (B1671053) isomers have demonstrated effects against several viruses, including vaccinia, measles, and vesicular stomatitis virus.

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives has been quantified in various studies. The following tables summarize some of the reported inhibitory concentrations.

| Table 3: In Vitro HDAC Inhibition by this compound Derivatives | | :--- | :--- | | Compound | IC50 (approximate, for selected HDAC isoforms) | | 4-Phenyl-3-butenoic acid (PBA) | Micromolar concentrations | | 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | ~30-fold lower than PBA |

| Table 4: Anti-HIV-1 Activity of Benzimidazolyl Diketo Acid Derivatives | | :--- | :--- | :--- | :--- | | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | | 13g (most potent) | 40 | 550 | 13.75 | | Other active compounds | 40 - 90 | > 380 | - | | Raltegravir (Control) | 0.008 | 40 | 5000 |

Signaling Pathway and Experimental Workflows

Mechanism of Action: HDAC Inhibition

The primary mechanism through which certain this compound derivatives exert their anti-tumorigenic effects is via the inhibition of histone deacetylases (HDACs). This intervention leads to changes in chromatin structure and gene expression.

Caption: Mechanism of HDAC inhibition by this compound derivatives.

Experimental Protocol Workflows

The following diagrams illustrate the workflows for key experimental protocols used to assess the biological activity of this compound derivatives.

Caption: Workflow for an in vitro fluorogenic HDAC activity assay.

Caption: Workflow for an anti-HIV-1 single-cycle replication assay.

Detailed Experimental Protocol: In Vitro HDAC Activity Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds like 4-phenyl-3-butenoic acid against HDAC enzymes.

Materials:

-

HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

HDAC Enzyme: Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC8).

-

HDAC Substrate: Fluorogenic substrate, e.g., Boc-Lys(Ac)-AMC.

-

Test Compounds: this compound derivatives dissolved in DMSO.

-

Developer Solution: Contains a stop solution (e.g., Trichostatin A) and a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorophore.

-

Plate: 96-well black microplate for fluorescence measurements.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the HDAC Assay Buffer. Ensure the final DMSO concentration remains constant and low (e.g., <1%) across all wells.

-

Enzyme Addition: To the wells of a 96-well plate, add 25 µL of the diluted compounds or a vehicle control (buffer with DMSO). Then, add 50 µL of the diluted HDAC enzyme to each well.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 25 µL of the fluorogenic HDAC substrate to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination and Signal Development: Stop the reaction by adding 50 µL of the developer solution to each well. Incubate at room temperature for 15 minutes to allow the fluorescent signal to develop fully.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

-

Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetics

Currently, there is limited publicly available information regarding the detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound and its derivatives. Further research is required to characterize the in vivo behavior of these compounds, which is a critical step in their development as therapeutic agents.

Conclusion

This compound is a chemical compound with significant utility as a precursor in organic synthesis. Its derivatives have emerged as promising candidates in drug discovery, particularly in the fields of oncology and virology. The identification of this compound derivatives as potent inhibitors of histone deacetylases and HIV-1 integrase underscores the potential of this chemical scaffold for developing novel therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and evaluation of these and similar compounds. Future studies focusing on structure-activity relationships, mechanism of action, and in vivo pharmacokinetics will be crucial for advancing these promising molecules toward clinical applications.

References

An In-depth Technical Guide to Vinylacetic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylacetic acid, systematically known as but-3-enoic acid, is a monounsaturated carboxylic acid with significant applications in organic synthesis. Its bifunctional nature, possessing both a reactive vinyl group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of a wide range of compounds, including heterocyclic structures and polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of vinylacetic acid, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.

Physical and Chemical Properties

Vinylacetic acid is a colorless to light yellow liquid at room temperature.[1] It is fully miscible with water and soluble in DMSO.[1][2] Key physical and chemical properties are summarized in the tables below for easy reference.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | But-3-enoic acid | [3] |

| Synonyms | Vinylacetic acid, 3-Butenoic acid, Allylic acid | [4] |

| CAS Number | 625-38-7 | |

| Molecular Formula | C4H6O2 | |

| Molecular Weight | 86.09 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -39 °C / -38.2 °F | |

| Boiling Point | 163 °C / 325.4 °F @ 760 mmHg | |

| Density | 1.013 g/cm³ at 25 °C | |

| Refractive Index (n20/D) | 1.423 | |

| pKa | 4.34 (at 25 °C) | |

| Solubility | Fully miscible with water. Soluble in DMSO (100 mg/mL) |

Spectroscopic Data

| Spectroscopic Technique | Key Features and Observed Shifts |

| ¹H NMR | The proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum. The vinyl group protons (CH2=CH-) and the alpha-protons (-CH2-COOH) exhibit characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | The spectrum shows distinct signals for the carbonyl carbon of the carboxylic acid, the two carbons of the vinyl group, and the alpha-carbon. |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid dimer is observed around 2500-3300 cm⁻¹. A sharp C=O stretch appears around 1710 cm⁻¹. The C=C stretch of the vinyl group is also present. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of vinylacetic acid, along with characteristic fragmentation patterns. |

Chemical Reactivity and Stability

Vinylacetic acid is a reactive molecule due to the presence of both a vinyl group and a carboxylic acid. It is sensitive to light and should be stored accordingly. The compound is incompatible with strong bases, reducing agents, and oxidizing agents.

The vinyl group can undergo typical alkene reactions such as addition, polymerization, and cycloaddition. For instance, it participates in Diels-Alder reactions. The reactivity of the vinyl group can be influenced by the adjacent electron-withdrawing carboxylic acid group.

The carboxylic acid group can undergo esterification, amidation, and reduction. A notable reaction is its isomerization to the more stable conjugated isomer, crotonic acid, in the presence of a base.

Experimental Protocols

Synthesis of Vinylacetic Acid via Hydrolysis of Allyl Cyanide

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Allyl cyanide

-

Concentrated hydrochloric acid

-

Water

-

Ether

-

Sodium hydroxide (B78521) (for purification)

-

Sulfuric acid (for purification)

-

Chloroform (B151607) (for purification)

Procedure:

-

In a 500-mL flask equipped with a reflux condenser, combine 67 g (1 mole) of allyl cyanide and 100 mL (1.2 moles) of concentrated hydrochloric acid.

-

Gently heat the mixture with a small flame while shaking frequently. After approximately 7-8 minutes, an exothermic reaction will commence, evidenced by the formation of a voluminous precipitate of ammonium (B1175870) chloride and refluxing of the mixture.

-

After 15 minutes, remove the heat and add 100 mL of water.

-

Separate the upper layer containing the crude vinylacetic acid.

-

Extract the aqueous layer with two 100-mL portions of ether.

-

Combine the organic layers and distill to remove the ether, first at atmospheric pressure and then under reduced pressure.

-

Collect the crude vinylacetic acid at 70-72 °C under a pressure of 9 mm Hg.

Purification:

-

Dissolve 24 g of sodium hydroxide in 80 mL of water in a three-necked flask, maintaining the temperature between 8-15 °C.

-

Slowly add 45 g of the crude vinylacetic acid to the sodium hydroxide solution over 25 minutes.

-

Transfer the solution to a separatory funnel and extract with 50 mL of chloroform to remove non-acidic impurities.

-

Immediately transfer the alkaline solution to a beaker and, with stirring, add 300 mL of dilute sulfuric acid.

-

Extract the acidified solution with three 100-mL portions of chloroform.

-

Combine the chloroform extracts and distill to remove the solvent.

-

Distill the residue under reduced pressure to obtain pure vinylacetic acid.

Characterization Protocols

The following are generalized protocols for the analytical characterization of vinylacetic acid. Instrument parameters may need to be optimized.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Prepare a solution of vinylacetic acid in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

Process the data similarly to the ¹H NMR spectrum.

-

2. Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Ensure the ATR crystal is clean.

-

Place a small drop of neat vinylacetic acid directly onto the ATR crystal.

-

Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after analysis.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: For analysis of the free acid, a polar capillary column (e.g., wax-type) is recommended. Derivatization to a more volatile ester (e.g., methyl or silyl (B83357) ester) can improve peak shape and is often preferred for quantitative analysis.

-

Instrumentation:

-

GC: Use a capillary column suitable for carboxylic acids. The oven temperature program should be optimized to achieve good separation.

-

MS: Operate in electron ionization (EI) mode with a full scan to identify the compound and its fragments.

-

-

Procedure:

-

Prepare a dilute solution of vinylacetic acid (or its derivative) in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject an appropriate volume of the sample into the GC-MS system.

-

Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.

-

4. Titration for Purity Assessment

-

Principle: The carboxylic acid group of vinylacetic acid can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to determine its purity.

-

Procedure:

-

Accurately weigh a sample of vinylacetic acid and dissolve it in deionized water.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of sodium hydroxide until the endpoint is reached (indicated by a persistent color change).

-

Calculate the purity of the vinylacetic acid based on the volume of titrant used.

-

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature to suggest that vinylacetic acid plays a significant role in specific biological signaling pathways as a signaling molecule itself. While it is a short-chain fatty acid, a class of molecules known to have diverse biological activities, specific signaling cascades directly modulated by vinylacetic acid have not been well-elucidated. Its primary relevance in the context of drug development and biological research lies in its utility as a synthetic intermediate for creating more complex, biologically active molecules.

Conclusion

Vinylacetic acid is a valuable and reactive organic compound with well-defined physical and chemical properties. Its synthesis and characterization can be achieved through standard laboratory procedures. The presence of both a vinyl and a carboxylic acid group provides a wide range of possibilities for its application in the synthesis of novel compounds for research, drug development, and materials science. This guide provides a foundational understanding of this important molecule for scientists and researchers.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 3-Butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and storage requirements for 3-Butenoic acid (also known as vinylacetic acid). Adherence to these guidelines is essential to ensure a safe laboratory environment and mitigate potential risks associated with this compound.

Hazard Identification and Classification

This compound is a corrosive and combustible liquid that requires careful handling.[1][2] It can cause severe skin burns and eye damage.[2][3] The material is also harmful if swallowed.[4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

This table is compiled from multiple safety data sheets. Classifications may vary slightly between suppliers.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C4H6O2 | |

| Molecular Weight | 86.09 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Odor | Unpleasant, penetrating | |

| Melting Point | -39 °C (lit.) | |

| Boiling Point | 163 °C (lit.) | |

| Flash Point | 65 °C (150 °F) | |

| Density | 1.013 g/mL at 25 °C (lit.) | |

| Solubility | Fully miscible with water | |

| Vapor Pressure | 0.714 mmHg at 25 °C | |

| Refractive Index | n20/D 1.423 (lit.) |

Experimental Protocols

Protocol for Weighing and Preparing a Solution:

-

Preparation: Before handling the compound, ensure all necessary personal protective equipment (PPE) is donned correctly. This includes safety goggles with side shields, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended). All work should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.

-

Weighing: Place a clean, appropriately sized weigh boat on a tared analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean pipette. Avoid any splashes or spills.

-

Transfer: Carefully add the weighed liquid to the desired reaction vessel or flask.

-

Solubilization: Add the desired solvent to the vessel containing the this compound. If necessary, gently swirl or stir the mixture to ensure complete dissolution.

-

Final Steps: Tightly cap the original container of this compound and return it to its designated storage location. Dispose of the weigh boat and any other contaminated disposable materials as hazardous waste. Wash hands thoroughly after completing the procedure.

Safety and Handling

A systematic approach to safety and handling is crucial when working with this compound. The following diagram illustrates the logical workflow for safe laboratory practices.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for operations with a higher risk of splashing.

-

Skin Protection: Wear appropriate protective gloves (nitrile or neoprene are recommended) and clothing to prevent skin exposure. A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions may be required.

First Aid Measures

Immediate and appropriate response is critical in the event of accidental exposure.

| Exposure Route | First-Aid Measures |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water mist may be used to cool closed containers.

-

Specific Hazards: The material is combustible and containers may explode when heated. Hazardous decomposition products formed under fire conditions include carbon monoxide and carbon dioxide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition and ensure adequate ventilation. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains, as it can be harmful to aquatic life.

-

Methods for Containment and Cleaning Up: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.

Storage and Stability

Proper storage is critical to maintaining the integrity and stability of this compound and ensuring a safe laboratory environment.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

The recommended storage temperature is 2-8°C. Some suppliers recommend storage at -20°C for long-term stability in its pure form.

-

Protect from direct sunlight as the material is light-sensitive.

-

Store in a corrosives area.

Stability and Reactivity

-

Reactivity: No hazardous reactions have been reported under normal processing.

-

Chemical Stability: The compound is light-sensitive. Some formulations may contain inhibitors like hydroquinone (B1673460) to prevent polymerization.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and reducing agents.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide and carbon dioxide.

Disposal Considerations

All chemical waste must be handled and disposed of in accordance with institutional, local, state, and federal regulations. The compound and its container must be disposed of as hazardous waste. Do not dispose of it down the drain. Contaminated PPE should be placed in a designated, sealed container for hazardous waste disposal.

References

Thermo-chemical Data for 3-Butenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenoic acid, also known as vinylacetic acid, is a monounsaturated short-chain fatty acid with the chemical formula C₄H₆O₂. Its structure, featuring a terminal double bond, makes it a molecule of interest in various chemical and biological contexts. Understanding its thermochemical properties is crucial for applications ranging from chemical synthesis and process design to metabolic studies and drug development. This guide provides a comprehensive overview of the available thermo-chemical data for this compound, details of relevant experimental protocols, and visualizations of key chemical pathways.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. It is important to note that while some experimental data is available, particularly for physical properties, many of the thermochemical values are estimated using computational methods due to a scarcity of direct experimental measurements for this specific compound in the liquid state.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 86.09 | g/mol | [1] |

| Boiling Point | 163 °C (at 760 mmHg) | °C | |

| Melting Point | -39 | °C | |

| Density | 1.013 | g/mL at 25°C |

Table 2: Estimated Thermochemical Properties of this compound

| Property | Value | Unit | Method | Source |

| Enthalpy of Formation (Gas, 298.15 K) | -307.18 | kJ/mol | Joback Method | [2] |

| Gibbs Free Energy of Formation (Gas, 298.15 K) | -138.02 | kJ/mol | Joback Method | [2] |

| Ideal Gas Heat Capacity (Cp,gas) | See Table 3 | J/(mol·K) | Joback Method | [3] |

| Enthalpy of Vaporization (at boiling point) | 39.66 | kJ/mol | Joback Method | [2] |

| Enthalpy of Fusion | 15.39 | kJ/mol | Joback Method |

Note: The Joback method is a group contribution method used for the estimation of thermophysical properties of pure components. While widely used, these are estimated values and may differ from experimental results.

Table 3: Estimated Ideal Gas Heat Capacity (Cp,gas) of this compound at Different Temperatures

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 427.09 | 119.64 |

| 613.16 | 144.19 |

Source: Joback Method as cited by Cheméo

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination and application of thermochemical data. This section outlines the methodologies for the synthesis of this compound and the determination of its heat of combustion.

Synthesis of this compound (Vinylacetic Acid)

A common laboratory-scale synthesis of this compound involves the hydrolysis of allyl cyanide (3-butenenitrile).

Materials:

-

Allyl cyanide (3-butenenitrile)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ether

-

500-mL flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 500-mL flask equipped with a reflux condenser, combine 1 mole of allyl cyanide with 1.2 moles of concentrated hydrochloric acid.

-

Gently heat the mixture while shaking frequently. The reaction is exothermic and will begin to reflux.

-

After the initial vigorous reaction subsides (approximately 15 minutes), remove the heat and add 100 mL of water.

-

Separate the upper layer, which contains the crude this compound.

-

Extract the aqueous layer with two 100-mL portions of ether to recover any dissolved product.

-

Combine the ether extracts with the initial organic layer.

-

Remove the ether by distillation at atmospheric pressure.

-

The remaining crude this compound can be purified by vacuum distillation.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound can be determined using a bomb calorimeter. This procedure is a general method applicable to liquid carboxylic acids.

Apparatus:

-

Bomb calorimeter

-

Oxygen cylinder with pressure gauge

-

Pellet press (for solid standards)

-

Crucible

-

Ignition wire

-

Balance (accurate to 0.1 mg)

-

Benzoic acid (as a standard for calibration)

Procedure:

1. Calibration of the Calorimeter:

-

A pellet of a known mass (approximately 1 g) of benzoic acid is placed in the crucible.

-

A measured length of ignition wire is attached to the electrodes, with a small portion in contact with the benzoic acid pellet.

-

The bomb is assembled, sealed, and filled with oxygen to a pressure of approximately 25-30 atm.

-

The bomb is then placed in the calorimeter bucket containing a precisely measured volume of water.

-

The initial temperature is recorded.

-

The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature change.

2. Combustion of this compound:

-

A known mass of liquid this compound is accurately weighed into the crucible.

-

The procedure is repeated as described for the benzoic acid standard.

-

The heat released by the combustion of this compound is calculated using the heat capacity of the calorimeter and the measured temperature change.

-

The standard enthalpy of combustion is then determined on a molar basis.

Signaling Pathways and Reaction Mechanisms

Visualizing the chemical transformations of this compound can provide valuable insights into its reactivity and biological significance. The following diagrams, generated using the DOT language, illustrate two key pathways: its metabolic breakdown via beta-oxidation and its thermal decomposition.

Beta-Oxidation of 3-Butenoyl-CoA

As a short-chain unsaturated fatty acid, this compound, once activated to its CoA ester, can enter the beta-oxidation pathway. However, the presence of the double bond necessitates additional enzymatic steps compared to saturated fatty acids.

References

An In-Depth Technical Guide to 3-Butenoic Acid: Synthesis, Properties, and Limited Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butenoic acid, also known as vinylacetic acid, is a C4 unsaturated carboxylic acid with significant utility as a versatile building block in organic synthesis. Its dual functionality, possessing both a terminal alkene and a carboxylic acid group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the historical development of its synthesis, detailed experimental protocols for key synthetic methodologies, and a summary of its physicochemical properties. While its synthetic value is well-established, evidence for its widespread natural occurrence is limited. This document consolidates the current knowledge on this compound to serve as a valuable resource for researchers in organic chemistry and drug development.

Discovery and Historical Context

A singular discovery event for this compound is not prominently documented in scientific literature. Instead, its history is intricately linked to the progressive development of synthetic organic chemistry. Early methods for its preparation were often inefficient, yielding impure mixtures that were challenging to separate from its isomer, 2-butenoic acid. Over time, more refined and practical synthetic routes have been established, solidifying its role as a valuable reagent. The majority of early and contemporary research has focused on its synthesis and reactivity rather than its isolation from natural sources.

Physicochemical Properties

This compound is a liquid at room temperature with the following key physicochemical properties:

| Property | Value |

| Molecular Formula | C₄H₆O₂ |

| Molar Mass | 86.09 g/mol |

| Appearance | Liquid |

| Melting Point | -39 °C |

| Boiling Point | 163 °C |

| Density | 1.013 g/mL at 25 °C |

| Refractive Index | n20/D 1.423 |

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The following sections provide detailed experimental protocols for the most significant and commonly employed procedures.

Hydrolysis of 3-Butenenitrile (Allyl Cyanide)

This is one of the most established and practical methods for the preparation of this compound.[1] The synthesis is a two-step process involving the formation of allyl cyanide followed by its hydrolysis.

Step 1: Synthesis of 3-Butenenitrile (Allyl Cyanide)

-

Materials:

-

Dry cuprous cyanide (CuCN)

-

Potassium iodide (KI)

-

Allyl chloride (CH₂=CHCH₂Cl), dried and freshly distilled

-

-

Procedure:

-

In a dry, three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 85 g of dry cuprous cyanide, 0.25 g of potassium iodide, and 72.5 g of allyl chloride.[1]

-

Heat the mixture on a water bath while stirring. The reaction is typically complete after about 6 hours, indicated by the cessation of refluxing.[1]

-

Continue heating for an additional hour.[1]

-

Replace the water bath with an oil bath and set the condenser for distillation.

-

Distill the allyl cyanide from the reaction mixture. The distillate can be redistilled to yield 50–53 g (79–84%) of allyl cyanide boiling at 116–122 °C.[1]

-

Step 2: Hydrolysis of 3-Butenenitrile to this compound

-

Materials:

-

Allyl cyanide (3-butenenitrile)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ether or Chloroform (B151607)

-

Sodium hydroxide (B78521) (NaOH) for purification

-

Dilute sulfuric acid (H₂SO₄) for purification

-

-

Procedure:

-

In a 500-mL flask with a reflux condenser, mix 67 g (1 mole) of allyl cyanide and 100 mL (1.2 moles) of concentrated hydrochloric acid.

-

Heat the mixture gently. The reaction will commence after 7–8 minutes, characterized by the formation of a voluminous precipitate of ammonium (B1175870) chloride and a rapid temperature increase, leading to reflux.

-

After 15 minutes of reflux, remove the heat and add 100 mL of water.

-

Separate the upper layer containing the crude acid.

-

Extract the aqueous layer twice with 100-mL portions of ether.

-

Combine the extracts with the crude acid and distill. Remove the ether at atmospheric pressure, and then collect the this compound at 70–72 °C under reduced pressure (9 mm). The yield of crude acid is 50–53 g (52–62%).

-

-

Purification:

-

For further purification, dissolve 24 g of sodium hydroxide in 80 mL of water in a three-necked flask, maintaining the temperature at 8–15 °C.

-

Slowly add 45 g of the impure this compound.

-

Extract the alkaline solution with 50 mL of chloroform to remove non-acidic impurities.

-

Acidify the aqueous solution with dilute sulfuric acid.

-

Extract the acidified solution with three 100-mL portions of chloroform.

-

Remove the chloroform by distillation to obtain the purified this compound. The recovery is 30–33 g (75–82%).

-

Electrochemical Synthesis from Allyl Chloride and Carbon Dioxide

This method offers a more environmentally conscious route by utilizing carbon dioxide, a greenhouse gas.

-

Materials:

-

Allyl chloride

-

Tetrabutylammonium (B224687) iodide

-

Acetonitrile (B52724) (solvent)

-

Carbon dioxide (CO₂)

-

Magnesium (sacrificial anode)

-

Copper sheet (working electrode)

-

Ag/AgI (reference electrode)

-

Hydrochloric acid (for acidification)

-

Ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

-

Procedure:

-

Prepare the electrolyte by mixing allyl chloride, tetrabutylammonium iodide, and acetonitrile in a molar ratio of 14:5:963.

-

Place the electrolyte in an electrolytic cell equipped with a magnesium sacrificial anode, a copper working electrode, and an Ag/AgI reference electrode.

-

Saturate the electrolyte with carbon dioxide at normal pressure.

-

Perform constant potential electrolysis at -2.3V and 20 °C. The amount of electricity passed should be 1.8-3.2 Faradays per mole of allyl chloride.

-

After the electrolysis is complete, acidify the electrolyte with 2 mol/L hydrochloric acid to a pH of 2.

-

Extract the acidified solution three times with ether.

-

Wash the combined ether extracts with deionized water.

-

Dry the ether layer with anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation under reduced pressure to yield this compound. Yields of around 46-50% have been reported.

-

Carbonation of Allylmagnesium Bromide

The Grignard reaction provides another route to this compound, although yields can be modest.

-

Materials:

-

Magnesium turnings

-

Anhydrous ether

-

Allyl bromide

-

Solid carbon dioxide (dry ice)

-

Hydrochloric acid

-

-

Procedure:

-

Prepare the Grignard reagent by reacting magnesium turnings with allyl bromide in anhydrous ether in a standard Grignard apparatus.

-

Pour the ethereal solution of the allylmagnesium bromide onto a large excess of crushed solid carbon dioxide with vigorous stirring.

-

After the mixture comes to room temperature, add ice and then acidify with hydrochloric acid.

-

Separate the ether layer and extract the aqueous layer with ether.

-

Combine the ether extracts, dry, and distill to obtain this compound. Houben reported a yield of 11% using a similar procedure where magnesium was reacted with allyl bromide in an atmosphere of carbon dioxide.

-

Quantitative Data on Synthesis

The yields of this compound vary depending on the synthetic method and reaction conditions. The following table summarizes reported yields for the described methods.

| Synthetic Method | Starting Materials | Reported Yield | Purity | Reference |

| Hydrolysis of 3-Butenenitrile | Allyl cyanide, HCl | 52-62% (crude), 75-82% (purified) | >99% after purification | |

| Electrochemical Synthesis | Allyl chloride, CO₂ | 46-50% | Not specified | |

| Carbonation of Allylmagnesium Bromide | Allyl bromide, Mg, CO₂ | ~11% | Not specified | |

| Hydrolysis of 3-Butenenitrile (Alternative) | 3-Bromopropene, CuCN, then HCl | 51-55% (overall) | 98-99% |

Experimental Workflows (Graphviz)

The following diagrams illustrate the workflows for the key synthetic methods described.

References

3-Butenoic acid and its isomers crotonic and isocrotonic acid

An In-depth Technical Guide to 3-Butenoic Acid and its Isomers: Crotonic and Isocrotonic Acid

Introduction

Butenoic acid (C₄H₆O₂) is an unsaturated carboxylic acid that exists as three distinct isomers, each with unique structural and chemical properties.[1] These isomers are crotonic acid, isocrotonic acid, and this compound. Crotonic acid ((2E)-but-2-enoic acid) and isocrotonic acid ((2Z)-but-2-enoic acid) are a pair of cis-trans (geometric) isomers, differing in the spatial arrangement of substituents around the C2-C3 double bond.[2][3] this compound, also known as vinylacetic acid, is a structural isomer where the double bond is located at the C3-C4 position.[4][5] This guide provides a comprehensive technical overview of these isomers, focusing on their properties, synthesis, key reactions, and applications relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

The structural differences among the three butenoic acid isomers give rise to distinct physical and chemical characteristics. Crotonic acid, the trans-isomer, is a white crystalline solid at room temperature, while its cis-counterpart, isocrotonic acid, and the structural isomer, this compound, are liquids. The higher melting point of crotonic acid is typical for trans-isomers due to more efficient crystal lattice packing compared to cis-isomers. A detailed comparison of their key properties is summarized in the table below.

| Property | This compound | Crotonic Acid ((E)-2-Butenoic Acid) | Isocrotonic Acid ((Z)-2-Butenoic Acid) |

| IUPAC Name | But-3-enoic acid | (2E)-But-2-enoic acid | (2Z)-2-Butenoic acid |

| Synonyms | Vinylacetic acid | trans-2-Butenoic acid | cis-2-Butenoic acid |

| CAS Number | 625-38-7 | 107-93-7 | 503-64-0 |

| Molecular Formula | C₄H₆O₂ | C₄H₆O₂ | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol | 86.09 g/mol | 86.09 g/mol |

| Appearance | Liquid | White to yellowish crystalline solid | Oily, colorless liquid |

| Melting Point | -39 °C | 71.4 - 72 °C | 12.5 - 15 °C |

| Boiling Point | 163 °C (at 760 mmHg) | 184.7 - 185 °C (at 760 mmHg) | 169 - 171.9 °C (at 760 mmHg) |

| Density | 1.013 g/cm³ (at 25 °C) | 1.018 g/cm³ (at 15 °C) | 1.0267 g/cm³ (at 20 °C) |

| pKa | Not specified | 4.817 (at 25 °C) | Not specified |

| Refractive Index | n20/D 1.423 | n80/D 1.4228 | n20/D 1.4450 |

| Solubility in Water | Soluble | 94 g/L (at 25 °C) | Miscible |

Synthesis and Production

The methods for synthesizing butenoic acid isomers vary, ranging from large-scale industrial processes to specific laboratory preparations.

Crotonic Acid: The primary industrial route to crotonic acid is the oxidation of crotonaldehyde (B89634) using air or oxygen, often in the presence of metal salt catalysts like manganese or cobalt to prevent peroxide accumulation. The resulting mixture, which is rich in the trans-isomer (crotonic acid), is then purified via fractional distillation and crystallization. Other laboratory-scale methods include the Knoevenagel condensation of acetaldehyde (B116499) with malonic acid in pyridine.

Isocrotonic Acid: A stereospecific laboratory preparation for isocrotonic acid involves the bromination of 2-butanone (B6335102) followed by a Favorskii rearrangement. It can also be prepared by reacting acetaldehyde with malonic acid in the presence of pyridine. Upon heating to its boiling point, isocrotonic acid isomerizes to the more stable crotonic acid.

This compound: Synthesis routes for this compound include the alkaline hydrolysis of allyl cyanide followed by intramolecular rearrangement of the double bond. It is often used in organic synthesis to create more complex molecules.

References

The Multifaceted Reactivity of Unsaturated Carboxylic Acids: A Technical Guide for Drug Development Professionals

Abstract

Unsaturated carboxylic acids are a pivotal class of molecules in organic chemistry and drug development. Their unique electronic structure, arising from the conjugation of a carbon-carbon double bond with a carboxyl group, imparts a diverse and tunable reactivity. This guide provides an in-depth exploration of the core reactions of these molecules, including electrophilic and nucleophilic additions, and cycloaddition reactions. We present detailed experimental protocols for key transformations, quantitative data to illustrate the influence of molecular structure on reactivity, and visualizations of reaction mechanisms and relevant biological pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Electronic Landscape of Unsaturated Carboxylic Acids

Unsaturated carboxylic acids can be broadly categorized based on the position of the double bond relative to the carboxyl group. The most significant distinction in reactivity is observed in α,β-unsaturated carboxylic acids, where the C=C double bond is conjugated with the C=O bond of the carboxyl group. This conjugation creates a delocalized π-electron system that extends over four atoms (O=C-C=C).

This electronic delocalization has two profound consequences:

-

Activation of the Double Bond: The electron-withdrawing nature of the carboxyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This enables a 1,4-addition reaction, also known as conjugate or Michael addition.[1]

-

Modulation of Acidity: The proximity and orientation of the double bond influence the acidity (pKa) of the carboxyl group through inductive and resonance effects.[2][3]

In contrast, when the double bond is isolated from the carboxyl group (e.g., β,γ- or γ,δ-unsaturated acids), the two functional groups generally exhibit their characteristic reactivities independently, although intramolecular reactions can occur.[4]

Key Reaction Classes and Mechanisms

The reactivity of unsaturated carboxylic acids is dominated by additions to the carbon-carbon double bond and reactions at the carboxyl group. This guide focuses on the former, as it represents the most unique aspect of their chemical behavior.

Electrophilic Addition to the Alkene

Similar to simple alkenes, the double bond in unsaturated carboxylic acids can undergo electrophilic addition. A classic example is the halogenation of cinnamic acid. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms across the double bond.

Caption: Mechanism of electrophilic bromination of trans-cinnamic acid.

The stereochemical outcome of this reaction provides valuable insight into the mechanism. For instance, the bromination of trans-cinnamic acid yields the erythro-diastereomer, a result of the anti-addition.[2]

Nucleophilic Conjugate (Michael) Addition

The most characteristic reaction of α,β-unsaturated carboxylic acids is the conjugate 1,4-addition, or Michael addition. The electrophilic β-carbon is attacked by a nucleophile, leading to a resonance-stabilized enolate intermediate, which is subsequently protonated to give the final product.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 3-Butenoic Acid via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenoic acid, also known as vinylacetic acid, is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals and specialty chemicals. The Grignard reaction provides a classic and effective method for its synthesis. This protocol details the preparation of this compound by the carboxylation of allylmagnesium bromide, a Grignard reagent formed from the reaction of an allyl halide with magnesium metal. The overall reaction involves the nucleophilic attack of the Grignard reagent on carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid.

Reaction Principle

The synthesis proceeds in two main stages:

-

Formation of the Grignard Reagent: Allyl bromide reacts with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form allylmagnesium bromide. This reaction is sensitive to moisture and oxygen, requiring anhydrous conditions.

-

Carboxylation and Acidification: The prepared Grignard reagent is then reacted with a source of carbon dioxide, such as dry ice (solid CO2) or by bubbling CO2 gas through the solution. This forms a magnesium carboxylate salt. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the carboxylate to yield this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Allyl Bromide and Dry Ice

This protocol is a generalized procedure based on established methods for Grignard reactions and carboxylation.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 6M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Iodine crystal (as an initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert gas supply (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent (Allylmagnesium Bromide):

-

Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.

-

Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should start, as indicated by a slight warming and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-black solution is the Grignard reagent, allylmagnesium bromide.

-

-

Carboxylation:

-

In a separate large beaker or flask, place a generous amount of crushed dry ice.

-

Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.

-

Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature. A viscous mass will form.

-

-

Work-up and Purification:

-

To the reaction mixture, slowly add hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate. The mixture should be acidic (test with pH paper).

-

Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an ether layer containing the product.

-

Separate the layers and extract the aqueous layer two more times with diethyl ether.

-

Combine all the ether extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure.

-

Protocol 2: Alternative Synthesis with in-situ CO2 bubbling

This variation involves bubbling gaseous carbon dioxide through the Grignard reagent solution.

Procedure:

-

Prepare the allylmagnesium bromide solution as described in Protocol 1, Step 1.

-

Cool the Grignard reagent solution in an ice-water or dry ice-acetone bath.

-

Bubble dry carbon dioxide gas through the stirred solution. The reaction is exothermic, so the rate of CO2 addition should be controlled to maintain the desired temperature.

-

Continue bubbling CO2 until the exothermic reaction ceases.

-

Proceed with the work-up and purification as described in Protocol 1, Step 3.

Quantitative Data

| Parameter | Value/Range | Citation |

| Starting Materials | Allyl chloride, Magnesium, CO2 | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | Grignard formation at room temp., Carboxylation at -78°C | [1] |

| Yield | 39% | [1] |

| Notes | A multi-step reaction was conducted where iodine was used as a catalyst during the carboxylation step. The low temperature required for carboxylation can be challenging to maintain. | [1] |

| Alternative Method Yield | < 60% | |

| Alternative Method Notes | Reaction of corresponding alkenoic or alkynoic acid halide with a Grignard reagent can lead to a mixture of 2-butenoic acid and this compound, which is difficult to separate. |

Experimental Workflow and Logic

The following diagram illustrates the key steps and logical flow of the synthesis of this compound via the Grignard reaction.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions and an inert atmosphere.

-

Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

Allyl bromide is a lachrymator and is toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Dry ice can cause severe frostbite upon contact with skin. Use cryogenic gloves when handling.

-

The addition of acid to the reaction mixture is exothermic and may cause splashing. Add the acid slowly and with cooling.

Conclusion

The Grignard reaction is a robust method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving good yields. The protocols and data presented provide a comprehensive guide for researchers to successfully synthesize this important chemical intermediate.

References

Application Notes and Protocols for the Electrochemical Synthesis of 3-Butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical synthesis of 3-butenoic acid, a valuable building block in organic synthesis and drug development. The electrochemical approach offers a promising alternative to traditional methods, utilizing carbon dioxide as a C1 source under mild conditions.

Introduction

This compound, also known as vinylacetic acid, is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Traditional synthetic routes often involve multiple steps, hazardous reagents, and generate significant waste. Electrochemical carboxylation presents a more sustainable and efficient alternative by directly incorporating CO₂ into an organic substrate.[1][2] This method typically involves the reduction of an allyl halide at a cathode in the presence of carbon dioxide, leading to the formation of a carboxylate.[3] The use of a sacrificial anode, such as magnesium or aluminum, is common in these systems to maintain a simple, undivided cell setup.[4]

Reaction Principle and Mechanism

The electrochemical synthesis of this compound from an allyl halide (e.g., allyl chloride or bromide) proceeds via an electrocarboxylation reaction. The generally accepted mechanism involves the following key steps:

-

Reduction of the Allyl Halide: The allyl halide is reduced at the cathode, leading to the cleavage of the carbon-halogen bond and the formation of a highly reactive allyl radical.

-

Further Reduction: The allyl radical can be further reduced at the cathode to form an allyl anion.

-

Nucleophilic Attack: The electrochemically generated allyl anion acts as a nucleophile and attacks a molecule of carbon dioxide, which is bubbled through the electrolyte.

-

Carboxylate Formation: This nucleophilic addition results in the formation of the corresponding carboxylate anion (3-butenoate).

-

Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from reported electrochemical syntheses of this compound and related unsaturated carboxylic acids.

| Starting Material | Working Electrode | Sacrificial Anode | Solvent | Supporting Electrolyte | Potential (V vs. Ref) | Temperature (°C) | Yield (%) | Faradaic Efficiency (%) | Reference |

| Allyl Chloride | Copper | Magnesium | Acetonitrile | Tetrabutylammonium (B224687) Iodide | -2.3 vs. Ag/AgI | 20 | 46.4 - 49.9 | Not Reported | CN101531584A |

| Allyl Chloride | [Ni]@Ag | Magnesium | DMF | Not Specified | Not Specified | 0 | 95 | Not Reported | [5] |

| 1-Bromo-2-methylpropane | Platinum | Magnesium | DMF | Tetrabutylammonium Iodide | Constant Current (10 mA/cm²) | Room Temp. | ~80-84 | Not Reported | |

| 1,4-Dibromo-2-butene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Poor | Poor |

Experimental Protocols

This section provides a detailed protocol for the electrochemical synthesis of this compound based on reported methods.

Materials and Equipment

-

Chemicals:

-

Allyl chloride (or allyl bromide)

-

Carbon dioxide (high purity)

-

Acetonitrile (anhydrous)

-

Tetrabutylammonium iodide (or other suitable supporting electrolyte)

-

Magnesium ribbon or sheet (for sacrificial anode)

-

Copper sheet (for working electrode)

-

Silver wire and Silver iodide (for reference electrode, optional)

-

Hydrochloric acid (2 M solution)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Potentiostat/Galvanostat

-

Electrolytic cell (undivided, single compartment)

-

Working electrode (e.g., copper sheet)

-

Counter electrode (if not using a sacrificial anode)

-

Sacrificial anode (e.g., magnesium ribbon)

-

Reference electrode (e.g., Ag/AgI)

-

Gas dispersion tube (for CO₂ bubbling)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Experimental Procedure

-

Electrode Preparation:

-

Polish the copper sheet (working electrode) with fine-grit sandpaper, sonicate in deionized water and then in acetone, and dry under a stream of nitrogen.

-

Clean the magnesium ribbon (sacrificial anode) with sandpaper to remove any oxide layer.

-

-

Electrolyte Preparation:

-

In a dry electrolytic cell, dissolve the supporting electrolyte (e.g., tetrabutylammonium iodide) in anhydrous acetonitrile. A typical concentration is 0.1 M.

-

Add the allyl chloride to the electrolyte solution. A typical concentration is in the range of 0.2-0.5 M.

-

-

Electrolysis Setup:

-

Assemble the electrolytic cell with the copper working electrode, the magnesium sacrificial anode, and the reference electrode (if used).

-

Ensure the electrodes are immersed in the electrolyte solution and are not in direct contact with each other.

-

Place the cell on a magnetic stirrer and add a stir bar.

-

Insert a gas dispersion tube into the solution for CO₂ bubbling.

-

-

Electrochemical Reaction:

-

Start bubbling CO₂ through the electrolyte solution. Continue for at least 30 minutes before starting the electrolysis to ensure saturation. Maintain a slow, steady stream of CO₂ throughout the reaction.

-

Connect the electrodes to the potentiostat. Apply a constant potential (e.g., -2.3 V vs. Ag/AgI) or a constant current.

-

Continue the electrolysis at the desired temperature (e.g., 20 °C) with constant stirring. The reaction time will depend on the scale and current density.

-

-

Work-up and Purification:

-

Upon completion of the electrolysis, transfer the reaction mixture to a separatory funnel.

-

Acidify the solution by adding 2 M hydrochloric acid dropwise until the pH is approximately 2.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure if necessary.

-

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the electrochemical carboxylation of an allyl halide.

Experimental Workflow

Caption: Experimental workflow for the electrochemical synthesis of this compound.

References

- 1. BJOC - Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids [beilstein-journals.org]

- 2. Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Bicyclic 3,6-Dihydro-1,2-Oxazines Utilizing 3-Butenoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative protocol for the synthesis of bicyclic 3,6-dihydro-1,2-oxazine scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry. The described methodology is based on the highly efficient hetero-Diels-Alder (HDA) reaction, a powerful tool for constructing six-membered rings.[1][2] This document outlines a plausible synthetic route that incorporates a derivative of 3-butenoic acid to generate the target bicyclic structure, highlighting the versatility of this approach for creating novel molecular entities for drug discovery programs.

Bicyclic scaffolds are of particular importance in drug development as they introduce conformational rigidity and a three-dimensional architecture to molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4] The 1,2-oxazine ring system itself is a key feature in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial and antitumor to analgesic and anticonvulsant activities.[5]

The protocol detailed below utilizes a well-established nitroso-Diels-Alder reaction, where a cyclic diene undergoes a [4+2] cycloaddition with an acylnitroso species generated in situ. By using a hydroxamic acid derived from this compound, the resulting bicyclic oxazine (B8389632) is functionalized with a butenoyl group, offering a handle for further chemical modification.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of a target bicyclic 3,6-dihydro-1,2-oxazine. The data is based on typical results for analogous hetero-Diels-Alder reactions reported in the scientific literature.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reaction Scale | 1.0 mmol |

| Reaction Time | 4 hours |

| Temperature | 0 °C to room temperature |

| Product Yield | 75-85% |

| Diastereomeric Ratio | >95:5 (endo:exo) |

Table 2: Physicochemical and Spectroscopic Data of the Product

| Property | Description |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Melting Point | 85-88 °C |

| FTIR (cm⁻¹) | 3080 (alkene C-H), 2970 (alkane C-H), 1680 (amide C=O), 1640 (alkene C=C), 1150 (C-O) |

| ¹H-NMR (CDCl₃, 400 MHz), δ (ppm) | 6.2-6.4 (m, 2H, vinyl H on bridge), 5.8-6.0 (m, 1H), 5.0-5.2 (m, 2H), 4.8 (br s, 1H), 4.5 (br s, 1H), 3.0-3.2 (m, 2H), 1.5-1.8 (m, 2H) |

| ¹³C-NMR (CDCl₃, 100 MHz), δ (ppm) | 170.5, 136.0, 135.5, 131.0, 118.0, 65.0, 55.0, 48.0, 35.0 |

| Mass Spec (ESI-MS) | m/z 192.10 [M+H]⁺, 214.08 [M+Na]⁺ |

Experimental Protocols

Protocol 1: Synthesis of Bicyclic 3,6-Dihydro-1,2-Oxazine via Hetero-Diels-Alder Reaction

This protocol describes the synthesis of a bicyclic oxazine through the reaction of freshly cracked cyclopentadiene (B3395910) with an acylnitroso species generated in situ from 3-butenoylhydroxamic acid.

Materials:

-

3-Butenoylhydroxamic acid (can be synthesized from 3-butenoyl chloride and hydroxylamine)

-

Tetraethylammonium (B1195904) periodate (B1199274) (TEAP) or another suitable oxidizing agent

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium thiosulfate (B1220275)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for eluent

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Apparatus for fractional distillation (for cracking dicyclopentadiene)

-

Chromatography column

Procedure:

-

Preparation of Cyclopentadiene: Dicyclopentadiene is "cracked" by heating to ~180 °C. The resulting cyclopentadiene monomer is collected by distillation (b.p. 41 °C) and kept on ice. Caution: Cyclopentadiene dimerizes at room temperature and should be used shortly after preparation.

-